molecular formula C9H14N4OS B2460255 3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide CAS No. 933239-20-4

3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide

Cat. No.: B2460255
CAS No.: 933239-20-4
M. Wt: 226.3
InChI Key: ONMIHAIKNBLEMB-UHFFFAOYSA-N
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Description

3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide is a heterocyclic compound that features a unique combination of thiazole and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS/c1-6(2)5-7(14)10-8-11-12-9-13(8)3-4-15-9/h6H,3-5H2,1-2H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMIHAIKNBLEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C2N1CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction can be performed in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate . The resulting thioethers can be further transformed into the corresponding thiazolo[2,3-c][1,2,4]triazoles under acidic conditions using sulfuric acid or acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or triazole rings are functionalized with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide is unique due to its specific combination of thiazole and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C₉H₁₂N₄S
  • Molecular Weight : 196.28 g/mol
  • CAS Number : 946351-36-6

Synthesis

The synthesis of this compound typically involves the reaction of appropriate triazole and thiazole derivatives with butyric acid derivatives under controlled conditions. The reaction conditions may include specific solvents and temperatures to optimize yield and purity.

Antitumor Activity

Recent studies have demonstrated that compounds containing the triazole-thiazole moiety exhibit significant antitumor activity. For instance:

  • A study conducted by the National Cancer Institute tested various derivatives on 60 cancer cell lines, including leukemia and breast cancer cells. The findings indicated that certain derivatives showed promising antineoplastic activity (e.g., compounds with modifications in the side chains exhibited enhanced effects against MDA-MB-468 breast cancer cells) .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor progression. For example, it has been suggested that such compounds can interact with carbonic anhydrase and cholinesterase enzymes .
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

StudyObjectiveFindings
National Cancer Institute StudyEvaluate antitumor activitySignificant cytotoxic effects on various cancer cell lines were observed.
Enzyme Interaction StudyInvestigate mechanism of actionDemonstrated inhibition of carbonic anhydrase activity by the compound.

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